3-(4-fluorophenyl)-1H-quinazoline-2,4-dione
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDQLSNHBSOBED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333061 | |
| Record name | 3-(4-fluorophenyl)-1H-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16332-89-1 | |
| Record name | 3-(4-fluorophenyl)-1H-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1H-quinazoline-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluoroaniline with anthranilic acid derivatives, followed by cyclization and oxidation steps. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include a variety of substituted quinazoline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
3-(4-fluorophenyl)-1H-quinazoline-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s quinazoline-2,4-dione core is shared with several derivatives, but variations in substituents significantly influence electronic properties, reactivity, and biological activity. Key structural analogs include:
Ketanserin (KTS)
- Structure : 3-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione.
- Key Differences : Incorporates a piperidinyl-ethyl side chain with a 4-fluorobenzoyl group.
- Activity : A serotonin 5-HT2A receptor antagonist approved for wound treatment, demonstrating the impact of extended side chains on receptor binding .
3-(4-Methylphenyl)-1H-quinazoline-2,4-dione
- Structure : Substitution of the 4-fluorophenyl group with a 4-methylphenyl group.
3-Amino-3-(4-fluorophenyl)-1H-quinoline-2,4-dione
- Structure: A quinoline-2,4-dione core (vs. quinazoline) with an amino group at position 3.
- Key Differences: The amino group enhances antioxidant activity, suppressing reactive oxygen species (ROS) in oxidative stress-related diseases .
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- Structure : Pyrimidine-2,4-dione core with a carboxylic acid substituent.
Key Observations:
- Fluorine Substitution : The 4-fluorophenyl group enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS-targeting drugs .
- Amino vs. Non-Amino Derivatives: Amino-substituted quinazoline/quinoline diones exhibit pronounced antioxidant activity, while non-amino derivatives (e.g., ketanserin) target specific receptors .
Biological Activity
3-(4-Fluorophenyl)-1H-quinazoline-2,4-dione is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antitumor, and other pharmacological properties based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of quinazoline derivatives typically involves various methods, including one-pot reactions and catalytic processes. For instance, this compound can be synthesized using 4-dimethylaminopyridine (DMAP) as a catalyst in a metal-free environment. The structural characterization is often confirmed through techniques like NMR and mass spectrometry.
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. In a study evaluating various quinazoline-2,4(1H,3H)-diones against Gram-positive and Gram-negative bacteria, compounds similar to this compound demonstrated moderate to strong activity. For example:
- Compound 15 showed inhibition zones of 10–12 mm against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 75 to 80 mg/mL .
- A broader spectrum of activity was observed with derivatives containing different substituents on the phenyl ring, indicating the importance of structural modifications for enhanced efficacy .
Antitumor Activity
Quinazoline derivatives are also recognized for their antitumor potential. A study highlighted that compounds with similar structures significantly inhibited the growth of various human tumor cell lines. Notably:
- Compounds with specific substitutions at the quinazoline core exhibited logGI50 values indicating potent antitumor activity (average logGI50 values ranged from -6.1 to -6.45) .
- The presence of chlorophenethylureido groups at certain positions was identified as crucial for optimal antitumor activity .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is heavily influenced by their structural features. Key findings include:
- Substituents at the 3-position and 7-position of the quinazoline ring play significant roles in enhancing biological activity.
- Electron-withdrawing groups (like fluorine) at specific positions can improve the potency against cancer cells by modulating electronic properties .
Comparative Table of Biological Activities
| Compound | Activity Type | Inhibition Zone (mm) | MIC (mg/mL) | LogGI50 |
|---|---|---|---|---|
| This compound | Antimicrobial | 10–12 | 75–80 | N/A |
| Compound 60 | Antitumor | N/A | N/A | -6.1 |
| Compound 65 | Antitumor | N/A | N/A | -6.13 |
| Compound with o-chlorophenethylurea | Antitumor | N/A | N/A | -6.44 |
Case Studies
- Antimicrobial Study : A series of quinazoline derivatives were tested against Candida albicans, revealing that certain compounds could effectively inhibit fungal growth with inhibition zones exceeding those of standard antifungal agents .
- Antitumor Evaluation : In vitro studies on human tumor cell lines demonstrated that specific substitutions on the quinazoline scaffold led to significant reductions in cell viability, highlighting the potential for these compounds in cancer treatment protocols .
Q & A
Q. What are the key physicochemical properties of 3-(4-fluorophenyl)-1H-quinazoline-2,4-dione, and how are they experimentally validated?
The compound has a molecular weight of 256.23 g/mol (C₁₄H₉FN₂O₂), with a calculated XLogP of 2.4, indicating moderate lipophilicity. Key properties include one H-bond donor, three H-bond acceptors, and a topological polar surface area of 49.4 Ų, which influences solubility and permeability. Validation typically involves LC/MS for molecular weight confirmation and NMR (¹H/¹³C) for structural verification, as demonstrated in analogous quinazoline-dione derivatives . Melting points and purity are assessed via differential scanning calorimetry (DSC) and HPLC, respectively, though specific data for this compound are not explicitly reported in the evidence.
Q. What synthetic routes are reported for this compound?
A common approach involves cyclization reactions of fluorophenyl-substituted precursors. For example, 4-fluorophenylglyoxal hydrate reacts with urea derivatives under acidic or basic conditions to form dihydroxy intermediates, which dehydrate to yield the dione core. Similar methods are described for synthesizing 5-(4-fluorophenyl)-3-methoxy-1-phenylimidazolidine-2,4-dione, where reaction conditions (e.g., acetic acid, 26°C, 99 hours) influence product ratios . LC/MS and NMR are critical for tracking reaction progress and identifying by-products.
Q. How is structural characterization performed for this compound?
Structural confirmation relies on ¹H and ¹³C NMR to assign aromatic protons (e.g., fluorophenyl resonances at δ 7.2–7.8 ppm) and carbonyl groups (δ 160–180 ppm). X-ray crystallography, as used for tautomeric pyrazole derivatives (e.g., 3-/5-(4-fluorophenyl)-1H-pyrazole), can resolve ambiguities in regiochemistry or tautomerism . For this quinazoline-dione, computational modeling (e.g., PubChem-derived InChI keys) supplements experimental data .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products in the synthesis of this compound?
Competing pathways often generate dihydroxy intermediates (e.g., 23a/b in Scheme 6 of ) alongside the desired dione. Adjusting pH, temperature, and solvent polarity can favor dehydration over side reactions. For instance, in analogous syntheses, acidic conditions and elevated temperatures (e.g., >80°C) promote cyclization to the dione, while milder conditions retain hydroxylated by-products. Monitoring via ¹H NMR (e.g., disappearance of hydroxyl proton signals at δ 3–5 ppm) ensures progression toward the target compound .
Q. What strategies address contradictions in reported biological activity data for quinazoline-dione derivatives?
Discrepancies in activity may arise from tautomerism or impurities. For example, 1H-quinazoline-2,4-dione derivatives exhibit tautomeric equilibria that affect receptor binding. Resolving such issues requires rigorous purity checks (HPLC >98%) and tautomer-specific assays, as seen in studies of pyrazole tautomers . Additionally, in vivo models (e.g., rabbit skin irritation tests for related compounds) should use standardized protocols to ensure reproducibility .
Q. How does the 4-fluorophenyl moiety influence the compound’s electronic and steric properties?
The electron-withdrawing fluorine atom enhances aromatic ring stability and directs electrophilic substitution to the meta position. This modifies electronic density on the quinazoline core, affecting hydrogen-bonding interactions with biological targets. Computational studies (e.g., XLogP, polar surface area) and comparative NMR with non-fluorinated analogs can quantify these effects .
Q. What methodologies are recommended for studying tautomerism in this compound?
Tautomerism is investigated via:
- X-ray crystallography : Resolves solid-state tautomeric forms, as shown for fluorophenyl-pyrazoles .
- Dynamic NMR : Detects equilibria in solution by observing proton exchange broadening.
- DFT calculations : Predicts relative stability of tautomers using software like Gaussian. For quinazoline-diones, the 1H-tautomer is typically favored due to conjugation with the dione system .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on synthetic yields for fluorophenyl-substituted diones?
Variability in yields (e.g., 55% for dione 24 vs. 39% for dihydroxy 23a in ) often stems from differences in starting material purity, reaction scaling, or workup protocols. Reproducibility requires strict control of anhydrous conditions, stoichiometry, and purification methods (e.g., column chromatography vs. recrystallization). Systematic optimization using design-of-experiment (DoE) approaches can identify critical parameters .
Biological and Pharmacological Research
Q. What in vivo models are appropriate for evaluating the biological activity of this compound?
While no direct data exist for this compound, related 1H-quinazoline-2,4-diones have been tested in rabbit models for local irritant effects. For neuroactivity studies, rodent models (e.g., GABA receptor binding assays) are recommended, given the structural similarity to benzodiazepine derivatives .
Q. How can researchers design analogs to improve target selectivity?
Structure-activity relationship (SAR) studies focus on modifying the fluorophenyl group or dione core. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
